Cas no 1215564-15-0 (1-(4-Trifluoromethyl-2-pyrimidinyl)-1H-pyrazole-4-sulfonyl chloride)

1-(4-Trifluoromethyl-2-pyrimidinyl)-1H-pyrazole-4-sulfonyl chloride is a specialized sulfonyl chloride derivative featuring a trifluoromethyl-substituted pyrimidine core. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of sulfonamide derivatives, which are valuable in pharmaceutical and agrochemical applications. The presence of the trifluoromethyl group enhances its reactivity and metabolic stability, making it useful in the design of bioactive molecules. The pyrimidine and pyrazole moieties contribute to its potential as a building block for heterocyclic compounds. Its sulfonyl chloride functionality allows for efficient nucleophilic substitution reactions, enabling the introduction of sulfonamide linkages with amines or other nucleophiles under mild conditions.
1-(4-Trifluoromethyl-2-pyrimidinyl)-1H-pyrazole-4-sulfonyl chloride structure
1215564-15-0 structure
商品名:1-(4-Trifluoromethyl-2-pyrimidinyl)-1H-pyrazole-4-sulfonyl chloride
CAS番号:1215564-15-0
MF:C8H4ClF3N4O2S
メガワット:312.656168937683
MDL:MFCD11505058
CID:3041492
PubChem ID:51063957

1-(4-Trifluoromethyl-2-pyrimidinyl)-1H-pyrazole-4-sulfonyl chloride 化学的及び物理的性質

名前と識別子

    • 1-(4-Trifluoromethyl-2-pyrimidinyl)-1H-pyrazole-4-sulfonyl chloride
    • 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-4-sulfonyl chloride
    • 1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrazole-4-sulfonyl chloride
    • 1-(4-(Trifluoromethyl)pyrimidin-2-yl)-1H-pyrazole-4-sulfonyl chloride
    • 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-4-sulphonyl chloride
    • AKOS025116832
    • AS-9624
    • CS-0324780
    • 1-(4-(Trifluoromethyl)pyrimidin-2-yl)-1H-pyrazole-4-sulfonylchloride
    • MFCD11505058
    • 1215564-15-0
    • MDL: MFCD11505058
    • インチ: 1S/C8H4ClF3N4O2S/c9-19(17,18)5-3-14-16(4-5)7-13-2-1-6(15-7)8(10,11)12/h1-4H
    • InChIKey: SADUDBJMXGGXDE-UHFFFAOYSA-N
    • ほほえんだ: N1(C2=NC=CC(C(F)(F)F)=N2)C=C(S(Cl)(=O)=O)C=N1

計算された属性

  • せいみつぶんしりょう: 311.9695587g/mol
  • どういたいしつりょう: 311.9695587g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 8
  • 重原子数: 19
  • 回転可能化学結合数: 2
  • 複雑さ: 427
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 86.1Ų

1-(4-Trifluoromethyl-2-pyrimidinyl)-1H-pyrazole-4-sulfonyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H33424-250mg
1-(4-Trifluoromethyl-2-pyrimidinyl)-1H-pyrazole-4-sulfonyl chloride, 95%
1215564-15-0 95%
250mg
¥1200.00 2023-02-25
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H33424-1g
1-(4-Trifluoromethyl-2-pyrimidinyl)-1H-pyrazole-4-sulfonyl chloride, 95%
1215564-15-0 95%
1g
¥3352.00 2023-02-25
Oakwood
-067915
1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-4-sulphonyl chloride
1215564-15-0 95%
067915
$0.00 2023-09-15
Key Organics Ltd
AS-9624-1g
1-[4-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-4-sulfonyl chloride
1215564-15-0 >95%
1g
£98.00 2025-02-09
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD602370-1g
1-(4-(Trifluoromethyl)pyrimidin-2-yl)-1H-pyrazole-4-sulfonyl chloride
1215564-15-0 97%
1g
¥1955.0 2023-04-05
abcr
AB349755-1g
1-(4-Trifluoromethyl-2-pyrimidinyl)-1H-pyrazole-4-sulfonyl chloride, 95%; .
1215564-15-0 95%
1g
€86.10 2025-02-20
Fluorochem
067915-1g
1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-4-sulphonyl chloride
1215564-15-0 95%
1g
£120.00 2022-03-01
abcr
AB349755-250 mg
1-(4-Trifluoromethyl-2-pyrimidinyl)-1H-pyrazole-4-sulfonyl chloride, 95%; .
1215564-15-0 95%
250 mg
€55.10 2023-07-19
Chemenu
CM489162-1g
1-(4-(Trifluoromethyl)pyrimidin-2-yl)-1H-pyrazole-4-sulfonyl chloride
1215564-15-0 97%
1g
$363 2023-03-05
Apollo Scientific
PC300639-1g
1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-4-sulphonyl chloride
1215564-15-0
1g
£128.00 2025-02-21

1-(4-Trifluoromethyl-2-pyrimidinyl)-1H-pyrazole-4-sulfonyl chloride 関連文献

1-(4-Trifluoromethyl-2-pyrimidinyl)-1H-pyrazole-4-sulfonyl chlorideに関する追加情報

1-(4-Trifluoromethyl-2-pyrimidinyl)-1H-pyrazole-4-sulfonyl Chloride: A Comprehensive Overview

The compound with CAS No. 1215564-15-0, known as 1-(4-Trifluoromethyl-2-pyrimidinyl)-1H-pyrazole-4-sulfonyl chloride, is a highly specialized chemical entity that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique structure, which combines a trifluoromethyl-substituted pyrimidine ring with a pyrazole moiety and a sulfonyl chloride group. The integration of these functional groups imparts the molecule with distinctive chemical properties, making it a valuable building block in various research and industrial applications.

The trifluoromethyl group attached to the pyrimidine ring is a key feature of this compound. Trifluoromethyl substituents are well-known for their electron-withdrawing effects, which can significantly influence the electronic properties of the molecule. This effect is particularly useful in modulating the reactivity of the sulfonyl chloride group, enhancing its ability to participate in nucleophilic substitution reactions. Recent studies have demonstrated that such modifications can lead to improved bioavailability and stability in pharmaceutical applications.

The pyrazole moiety in this compound adds another layer of complexity to its structure. Pyrazoles are heterocyclic compounds known for their versatility in forming hydrogen bonds and their ability to act as both donors and acceptors in molecular interactions. This makes them valuable in drug design, where such interactions are crucial for binding affinity and selectivity. The combination of pyrazole with the sulfonyl chloride group creates a molecule that is not only reactive but also highly functionalizable, allowing for further chemical modifications to tailor its properties.

The sulfonyl chloride group is another critical component of this compound. Sulfonyl chlorides are widely used as intermediates in organic synthesis due to their ability to form stable sulfonamides upon reaction with amines. This property has made them indispensable in the development of pharmaceuticals, agrochemicals, and advanced materials. Recent advancements in catalytic methodologies have enabled more efficient syntheses of sulfonyl chlorides, further expanding their applicability in research and industry.

From a synthetic perspective, the preparation of 1-(4-Trifluoromethyl-2-pyrimidinyl)-1H-pyrazole-4-sulfonyl chloride involves a series of carefully designed reactions that highlight modern synthetic techniques. The synthesis typically begins with the construction of the pyrimidine ring, followed by the introduction of the trifluoromethyl group through electrophilic substitution or other fluorination methods. The subsequent coupling with the pyrazole moiety and installation of the sulfonyl chloride group require precise control over reaction conditions to ensure high yields and purity.

Recent research has focused on exploring the potential applications of this compound in drug discovery. Its unique structure makes it an attractive candidate for targeting various biological pathways, including kinase inhibitors, ion channels, and G-protein coupled receptors (GPCRs). For instance, studies have shown that analogs of this compound exhibit potent inhibitory activity against certain protein kinases, which are key players in cancer progression and other diseases. These findings underscore its potential as a lead compound for developing novel therapeutic agents.

In addition to its pharmaceutical applications, this compound has also found relevance in materials science. The combination of electron-withdrawing groups like trifluoromethyl and sulfonyl chloride can impart desirable electronic properties to materials, making them suitable for applications in electronics and optoelectronics. For example, derivatives of this compound have been investigated as components in organic light-emitting diodes (OLEDs) due to their ability to facilitate charge transport within these devices.

The development of efficient synthetic routes for 1-(4-Trifluoromethyl-2-pyrimidinyl)-1H-pyrazole-4-sulfonyl chloride has been a focal point of recent research efforts. Traditional methods often involve multi-step processes with low overall yields, which can be challenging for large-scale production. However, advancements in catalysis and green chemistry have led to more sustainable approaches that minimize waste and improve efficiency. These innovations are expected to further enhance the accessibility of this compound for both academic and industrial use.

In conclusion, 1-(4-Trifluoromethyl-2-pyrimidinyl)-1H-pyrazole-4-sulfonyl chloride (CAS No. 1215564-15-0) stands out as a versatile chemical entity with diverse applications across multiple disciplines. Its unique structure enables it to serve as a valuable intermediate in organic synthesis while offering promising avenues for drug discovery and materials development. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

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Amadis Chemical Company Limited
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